molecular formula C21H19ClFN3OS B3003999 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1112301-03-7

4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3003999
CAS No.: 1112301-03-7
M. Wt: 415.91
InChI Key: WMPPKLRFTCSPBA-UHFFFAOYSA-N
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Description

4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H19ClFN3OS and its molecular weight is 415.91. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Structural Analysis

Research on pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, primarily focuses on their synthesis and structural characterization. Studies like those by Quiroga et al. (1999) provide insight into the chemical behavior and crystal structures of related compounds. These studies typically involve NMR and X-ray diffraction techniques to elucidate the molecular structure and properties of these compounds (Quiroga et al., 1999).

Synthesis and Functionalization

The synthesis of pyrazolo[3,4-b]pyridine derivatives is a significant area of research. For example, Yıldırım et al. (2005) discussed the functionalization reactions of related compounds, providing insights into the chemical reactions these compounds undergo and their potential derivatives (Yıldırım, Kandemirli, & Demir, 2005). This area of research is crucial for understanding how these compounds can be modified and used in various scientific applications.

Biological and Pharmacological Properties

While the specific compound hasn't been extensively studied for biological applications, research on similar pyrazolo[3,4-b]pyridine derivatives has indicated potential biological activity. For instance, studies by Rahmouni et al. (2016) explored the anticancer and anti-inflammatory properties of related compounds, suggesting a potential avenue for pharmaceutical research (Rahmouni et al., 2016).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-16-5-1-15(2-6-16)13-28-21-24-19-9-10-26(12-18(19)20(27)25-21)11-14-3-7-17(23)8-4-14/h1-8H,9-13H2,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPKLRFTCSPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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